molecular formula C17H15N5O3S B2976470 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide CAS No. 896332-92-6

4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide

Cat. No.: B2976470
CAS No.: 896332-92-6
M. Wt: 369.4
InChI Key: MMTCEEPNIPPSGQ-UHFFFAOYSA-N
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Description

4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl group, a sulfanyl group, and an acetamido group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate. This intermediate can be synthesized through a series of cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes . The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent is used under controlled conditions . The final step involves the acylation of the intermediate with acetamido and benzamide groups, often using acyl chlorides or anhydrides in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction

Properties

IUPAC Name

4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-10-6-7-22-13(8-10)20-16(21-17(22)25)26-9-14(23)19-12-4-2-11(3-5-12)15(18)24/h2-8H,9H2,1H3,(H2,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTCEEPNIPPSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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